

# Revolutionizing Immunotherapy: Al-Powered Protein Design in BioNTech's Research Pipeline

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BNTX      |           |
| Cat. No.:            | B15619725 | Get Quote |

**Application Notes & Protocols** 

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

BioNTech is leveraging artificial intelligence (AI) to revolutionize the design and development of novel immunotherapies.[1][2][3] Through a strategic collaboration and subsequent acquisition of the AI company InstaDeep, BioNTech has integrated a powerful AI-driven protein design engine into its research and development pipeline.[4][5][6] This initiative aims to accelerate the creation of next-generation mRNA-based vaccines and therapeutics, including their RiboMab<sup>TM</sup> and RiboCytokine<sup>TM</sup> platforms, with a strong focus on personalized cancer treatments.[1][7][8]

At the core of this strategy is InstaDeep's DeepChain™ platform, a comprehensive suite of AI and machine learning (ML) tools for biology.[2][9][10] This platform utilizes sophisticated generative AI models, such as Bayesian Flow Networks (BFNs), to design novel protein sequences with desired functionalities.[5][11][12][13] These AI capabilities are powered by a dedicated supercomputing cluster, Kyber, enabling the rapid training and deployment of large-scale models.[2][9]

These application notes provide an overview of the AI-driven protein design workflow at BioNTech, from in silico design to experimental validation. The accompanying protocols offer detailed methodologies for the key experiments involved in characterizing and validating these AI-engineered proteins.



## I. The Al-Powered Protein Design Workflow

BioNTech's Al-driven protein design pipeline integrates computational design with high-throughput experimental validation in a continuous feedback loop. This process allows for the rapid iteration and optimization of protein candidates.

The general workflow is as follows:

- Target Identification and Specification: The process begins with the identification of a
  therapeutic target and the definition of desired protein characteristics, such as high binding
  affinity, specificity, and stability.
- In Silico Protein Design using DeepChain™: The DeepChain™ platform employs a suite of generative models to design novel protein sequences.[10]
  - ProtBFN: A generative model for creating diverse and novel protein sequences.[11][13]
  - AbBFN: A specialized model for designing antibody sequences, including the fine-tuning of complementarity-determining regions (CDRs) for specific antigen binding.[11][13]
  - Al-driven Mutagenesis: The platform can suggest minimal mutations to enhance the affinity of a native protein while preserving its stability.[14][15]
- mRNA Sequence Engineering: Once a promising protein sequence is designed, the corresponding mRNA sequence is engineered for optimal expression and stability.[7][8]
- Experimental Validation: The designed proteins, often encoded by mRNA and delivered via lipid nanoparticles (LNPs), undergo rigorous experimental testing to validate their predicted properties.[4]
- Iterative Refinement: Experimental data is fed back into the AI models to refine future designs, creating a closed-loop system for continuous improvement.[16]

Below is a diagram illustrating this iterative workflow:

BioNTech's Al-driven protein design and validation workflow.



## II. Data Presentation: Illustrative Performance of Al-Designed Antibodies

While specific performance data for BioNTech's proprietary models is not publicly available, the following tables illustrate the typical quantitative data generated during the validation of Aldesigned proteins. These examples are based on common practices in the field for antibody engineering.

Table 1: In Silico vs. Experimental Binding Affinity of AI-Designed Antibodies

| Antibody<br>Candidate | Al-Predicted KD<br>(nM) | Experimental KD<br>(nM) (SPR) | Fold Improvement over Benchmark |
|-----------------------|-------------------------|-------------------------------|---------------------------------|
| Al-Ab-001             | 1.2                     | 1.5                           | 10x                             |
| Al-Ab-002             | 0.8                     | 1.1                           | 13.6x                           |
| Al-Ab-003             | 2.5                     | 3.0                           | 5x                              |
| Benchmark Ab          | 15.0                    | 15.0                          | 1x                              |

KD (Equilibrium Dissociation Constant): A lower value indicates stronger binding affinity. SPR: Surface Plasmon Resonance.

Table 2: In Vitro and In Vivo Efficacy of mRNA-encoded AI-Designed Antibody

| Construct                 | In Vitro Protein Expression (ng/mL) | In Vivo Tumor Growth Inhibition (%) |
|---------------------------|-------------------------------------|-------------------------------------|
| mRNA-Al-Ab-001            | 1250                                | 85                                  |
| mRNA-Benchmark Ab         | 980                                 | 60                                  |
| Control (non-coding mRNA) | < 1                                 | 5                                   |

## **III. Experimental Protocols**

The following are detailed protocols for key experiments used to validate AI-designed proteins, particularly in the context of mRNA-based therapeutics.

### Methodological & Application



Protocol 1: In Vitro Expression and Quantification of mRNA-Encoded Antibodies

Objective: To confirm the expression and quantify the concentration of an AI-designed antibody from a synthetic mRNA construct in a mammalian cell line.

#### Methodology:

#### Cell Culture:

- Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
- Seed cells in a 6-well plate at a density of 5 x 105 cells/well 24 hours prior to transfection.

#### mRNA Transfection:

- On the day of transfection, prepare the mRNA-LNP complexes according to the manufacturer's protocol. Briefly, dilute the synthetic mRNA encoding the AI-designed antibody and a lipid nanoparticle formulation in separate tubes of Opti-MEM.
- Combine the diluted mRNA and LNP solutions and incubate for 20 minutes at room temperature to allow complex formation.
- Add the mRNA-LNP complexes dropwise to the cells.

#### Sample Collection:

- Incubate the transfected cells for 48 hours.
- Collect the cell culture supernatant and centrifuge at 300 x g for 5 minutes to remove cell debris.

#### Quantification by ELISA:

- Coat a 96-well high-binding plate with a capture antibody specific to the Fc region of the expressed antibody (e.g., goat anti-human IgG) overnight at 4°C.
- Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).



- Block the plate with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
- Wash the plate three times with PBST.
- Add serial dilutions of the collected supernatant and a known concentration of a standard antibody to the plate and incubate for 2 hours at room temperature.
- Wash the plate three times with PBST.
- Add a horseradish peroxidase (HRP)-conjugated detection antibody (e.g., HRP-goat antihuman IgG) and incubate for 1 hour at room temperature.
- · Wash the plate five times with PBST.
- Add TMB substrate and incubate in the dark for 15-30 minutes.
- Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm using a plate reader.
- Calculate the concentration of the expressed antibody in the supernatant by comparing the absorbance values to the standard curve.

Protocol 2: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity (KD) of an AI-designed antibody to its target antigen.

#### Methodology:

- Chip Preparation:
  - Immobilize the target antigen onto a CM5 sensor chip using standard amine coupling chemistry.
- Binding Analysis:



- Inject a series of concentrations of the purified AI-designed antibody (analyte) over the sensor chip surface at a constant flow rate.
- Use a reference flow cell with no immobilized antigen to subtract non-specific binding.
- Monitor the association and dissociation phases in real-time.
- Data Analysis:
  - Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon) and the dissociation rate constant (koff).
  - Calculate the equilibrium dissociation constant (KD) as koff/kon.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of an mRNA-encoded AI-designed antibody in a relevant animal model.

#### Methodology:

- Animal Model:
  - Implant human tumor cells expressing the target antigen subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).
  - Allow tumors to grow to a palpable size (e.g., 100 mm3).
- Treatment:
  - Randomize mice into treatment groups (e.g., mRNA-AI-Ab, mRNA-Benchmark Ab, Control mRNA).
  - Administer the mRNA-LNP formulations intravenously at a specified dose and schedule (e.g., twice weekly).
- Efficacy Assessment:
  - Measure tumor volume with calipers twice a week.



- Monitor body weight as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
- Data Analysis:
  - Calculate the percent tumor growth inhibition for each treatment group compared to the control group.
  - Perform statistical analysis to determine the significance of the observed anti-tumor effects.

## IV. Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an AI-designed therapeutic antibody. For instance, an antibody could be designed to block the interaction between a growth factor receptor and its ligand, thereby inhibiting downstream prosurvival signaling in cancer cells.





Click to download full resolution via product page

Targeted inhibition of a growth factor signaling pathway.



#### Conclusion:

The integration of advanced AI and machine learning into BioNTech's research pipeline represents a paradigm shift in protein engineering and drug discovery. By leveraging the predictive power of generative models and high-throughput experimental validation, BioNTech is poised to accelerate the development of innovative immunotherapies for cancer and other serious diseases. The workflows and protocols outlined in these notes provide a framework for the systematic design and validation of these next-generation protein-based therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. constellationr.com [constellationr.com]
- 3. BioNTech Reveals Al Innovations at Inaugural Al Day [timesofai.com]
- 4. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioNTech Highlights AI Capabilities and R&D Use Cases at Inaugural AI Day | InstaDeep Decision-Making AI For The Enterprise [instadeep.com]
- 6. [2502.07671] Steering Protein Family Design through Profile Bayesian Flow [arxiv.org]
- 7. Research | InstaDeep Decision-Making AI For The Enterprise [instadeep.com]
- 8. biorxiv.org [biorxiv.org]
- 9. BioNTech's scientific groundwork: Pioneering mRNA research [biontech.com]
- 10. DeepChain | Accelerate R&D and boost innovation and efficiency. Al models for life sciences, minimal setup, customizable workflows, and Al assistant Laila. [deepchain.bio]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Protein Sequence Modelling with Bayesian Flow Networks | InstaDeep Decision-Making AI For The Enterprise [instadeep.com]



- 14. DeepChain Platform and DeepChain Apps presented at ISMB/ECCB 2021 | InstaDeep -Decision-Making AI For The Enterprise [instadeep.com]
- 15. First Joint InstaDeep-BioNTech research paper accepted at the NeurIPS AI conference | InstaDeep - Decision-Making AI For The Enterprise [instadeep.com]
- 16. Al-Driven Antibody Design and Optimization in Oncology: A Technological Shift in Therapeutic Development [biointron.com]
- To cite this document: BenchChem. [Revolutionizing Immunotherapy: AI-Powered Protein Design in BioNTech's Research Pipeline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619725#utilizing-ai-for-protein-design-in-biontech-s-research-pipeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com